REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:13]=O.[BH4-].[Na+]>COCCOC.C(O[Ti](OC(C)C)(OC(C)C)OC(C)C)(C)C>[C:1]1([CH:7]2[CH2:8][CH2:9][N:10]([CH3:13])[CH2:11][CH2:12]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
12.4 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CCNCC1
|
Name
|
|
Quantity
|
24.8 mmol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
12.4 mmol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
12.4 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at rt for one additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at rt for 2 hours and at 60° C. for additional 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in a mixture of aqueous ammonia (60 ml) and ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered carefully
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
A pale brown oil is obtained
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |